molecular formula C12H11NO3 B1459960 Ethyl 7-Hydroxyquinoline-6-carboxylate CAS No. 1261631-01-9

Ethyl 7-Hydroxyquinoline-6-carboxylate

Cat. No. B1459960
M. Wt: 217.22 g/mol
InChI Key: ZNZJMAXKSBFHSD-UHFFFAOYSA-N
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Description

Ethyl 7-Hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is used for research purposes and in the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 7-Hydroxyquinoline-6-carboxylate consists of a quinoline ring with an ethyl ester group at the 6-position and a hydroxy group at the 7-position . The InChI code for this compound is ZNZJMAXKSBFHSD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 7-Hydroxyquinoline-6-carboxylate has a molecular weight of 217.22 g/mol . It has several physicochemical properties such as a molar refractivity of 59.85, a topological polar surface area (TPSA) of 59.42 Ų, and a lipophilicity log Po/w (iLOGP) of 2.2 . It is also predicted to have high gastrointestinal absorption and is BBB permeant .

Scientific Research Applications

Application 1: Antimalarial Activity

  • Summary of the Application : Quinolones, including 4-oxo-quinoline 3-esters, have been identified as potential inhibitors of the bc1 protein complex of Plasmodium falciparum, the parasite responsible for most lethal cases of malaria .
  • Methods of Application : The synthesis and structural characterization of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, a 4-aryloxy-quinoline 3-ester, was reported during the attempted preparation of 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate .
  • Results or Outcomes : The formation of the 4-aryloxy-quinoline 3-ester confirmed the impact of quinolone/hydroxyquinoline tautomerism on the efficiency of synthetic routes to quinolones and on pharmacologic profiles .

Application 2: Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

  • Summary of the Application : Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

Application 3: Synthesis of Biologically Active Quinoxalines

  • Summary of the Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
  • Methods of Application : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
  • Results or Outcomes : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Application 4: Synthesis of 4-Hydroxy-2-quinolones

  • Summary of the Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
  • Methods of Application : This review discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
  • Results or Outcomes : Most of these heterocycles show unique biological activities .

Application 5: Synthesis of Biologically Active Quinoxalines

  • Summary of the Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
  • Methods of Application : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
  • Results or Outcomes : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Application 6: Synthesis of 4-Hydroxy-2-quinolones

  • Summary of the Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
  • Methods of Application : This review discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
  • Results or Outcomes : Most of these heterocycles show unique biological activities .

Future Directions

Quinoline derivatives, including Ethyl 7-Hydroxyquinoline-6-carboxylate, continue to be a focus of research due to their versatile applications in medicinal and synthetic organic chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .

properties

IUPAC Name

ethyl 7-hydroxyquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-10(8)7-11(9)14/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZJMAXKSBFHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-Hydroxyquinoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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